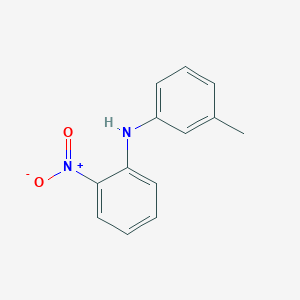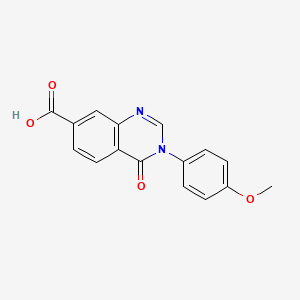
N-(3-methylphenyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-nitroaniline is an organic compound characterized by a nitro group (-NO2) attached to an aniline derivative, where the aniline is further substituted with a methyl group at the meta position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 3-methylaniline using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs at a temperature range of 0-5°C to control the formation of by-products.
Reduction Reaction: Another method involves the reduction of 3-methyl-2-nitroaniline using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors that allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or dinitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-2-phenylenediamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Iron (Fe) or tin (Sn) in hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe).
Major Products Formed:
Oxidation: 3-methyl-2-nitrosoaniline.
Reduction: 3-methyl-2-phenylenediamine.
Substitution: Brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.
Industry: The compound is employed in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism by which N-(3-methylphenyl)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biomolecules.
Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparación Con Compuestos Similares
N-(3-methylphenyl)-2-nitroaniline is compared with other similar compounds to highlight its uniqueness:
3-Methyl-2-nitroaniline: Similar structure but lacks the phenyl group.
2-Nitroaniline: Lacks the methyl group at the meta position.
3-Methyl-2-phenylenediamine: Reduced form of the compound.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and behavior.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSHYLDBYRSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7841528.png)





